(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide
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Overview
Description
The compound “(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide” is an organic compound containing a thiophene ring, a phenyl ring, and an acrylamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl group is a six-membered aromatic ring, essentially a benzene ring minus one hydrogen atom. The acrylamide group consists of a carbon double-bonded to an oxygen (carbonyl group) and single-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and phenyl rings, along with the acrylamide group. The “(E)” notation in the name indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring, the phenyl ring, and the acrylamide group. The thiophene ring, similar to other aromatic rings, might undergo electrophilic aromatic substitution. The acrylamide could participate in various reactions, such as hydrolysis .Scientific Research Applications
Donor-Acceptor Substituted Thiophene Dyes for Nonlinear Optical Limiting
A study by Anandan et al. (2018) focused on the design, synthesis, and characterization of thiophene dyes with potential applications in optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation demonstrated the importance of such compounds in photonics and optoelectronic devices (Anandan et al., 2018).
Controlled Radical Polymerization of Acrylamide Containing Amino Acid Moiety via RAFT
Mori, Sutoh, and Endo (2005) reported the synthesis of homopolymers from a monosubstituted acrylamide with an amino acid side chain through reversible addition−fragmentation chain transfer (RAFT) polymerization. This research demonstrates the versatility of acrylamide derivatives in producing polymers with controlled molecular weight, narrow polydispersity, and enhanced isotacticity, highlighting their significance in polymer chemistry (Mori, Sutoh, & Endo, 2005).
Stereospecific Anionic Polymerization of N,N-Dialkylacrylamides
Kobayashi et al. (1999) explored the polymerization of various N,N-dialkylacrylamides, showing the impact of stereospecific anionic polymerization techniques on the production of polymers with distinct isotactic configurations. This work is crucial for developing polymers with specific structural and physical properties (Kobayashi et al., 1999).
Molecular Engineering of Organic Sensitizers for Solar Cell Applications
Research by Kim et al. (2006) on organic sensitizers for solar cell applications underscores the importance of molecular engineering in optimizing the incident photon to current conversion efficiency. The study illustrates the potential of acrylamide analogs in enhancing renewable energy technologies (Kim et al., 2006).
Synthesis and Crystal Structure Determination
Lee et al. (2009) provided detailed insights into the synthesis and crystal structure of a complex derived from thiophene-acrylamide. The study highlights the significance of intermolecular interactions and the structural conformation of acrylamide derivatives in crystal engineering (Lee et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-(2-thiophen-3-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-19-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-20-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPJVWGATYPFOV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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